Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
CAS No.:
Cat. No.: VC17556281
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-10(2)5-11(7-15-10)6-12-4-8(11)9(13)14-3/h8,12H,4-7H2,1-3H3 |
| Standard InChI Key | VTBHVXKMFIXJCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2(CNCC2C(=O)OC)CO1)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s defining feature is its spiro[4.4]nonane core, where two cyclopentane rings share a single atom (spiro carbon). The 2-oxa-7-aza designation indicates the presence of an oxygen atom in one ring (position 2) and a nitrogen atom in the other (position 7). The ester functional group at position 9 and the two methyl groups at position 3 contribute to its stereochemical complexity and physicochemical stability.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate |
| Molecular Formula | |
| Molecular Weight | 213.27 g/mol |
| InChI Key | VTBHVXKMF |
Stereochemical Considerations
The spiro junction creates a rigid, three-dimensional structure that limits conformational flexibility, a trait leveraged in drug design to enhance target binding specificity. The methyl groups at position 3 induce steric hindrance, influencing both synthetic accessibility and reactivity .
Synthesis and Optimization
Conventional Synthetic Routes
Early syntheses involve multi-step sequences starting from substituted succinic acid derivatives. For example, ethyl 2-oxocyclopentanecarboxylate has been alkylated with dibromoalkanes under basic conditions (e.g., potassium carbonate in acetone) to construct the spiro framework . A critical step is the cyclization of intermediates using sulfonylating agents (e.g., mesyl chloride) to form the azaspiro ring .
Example Reaction Sequence:
-
Alkylation: Ethyl 2-oxocyclopentanecarboxylate + 1,4-dibromobutane → Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate .
-
Cyclization: Treatment with hydrobromic acid (48%) yields the spirocyclic ester .
Stereoselective Approaches
Patent WO2007010387A2 discloses a stereoselective method to synthesize related 3,4-disubstituted cyclopentanones, which can be adapted for this compound. Key steps include:
-
Asymmetric alkylation of succinic acid monoesters using chiral auxiliaries.
-
Bisalkylation with formaldehyde dimethyl acetal (FAMSO) to establish the spiro center with high enantiomeric excess .
Chemical Reactivity and Functionalization
Oxidation and Reduction
The ketone moiety in related spirocyclic compounds undergoes predictable transformations:
-
Oxidation: Potassium permanganate () selectively oxidizes secondary alcohols to ketones.
-
Reduction: Lithium aluminum hydride () reduces esters to primary alcohols, a reaction exploitable for prodrug derivatization.
Ring-Opening Reactions
The azaspiro ring’s strain facilitates ring-opening under acidic or nucleophilic conditions. For instance, treatment with aqueous HCl cleaves the nitrogen-containing ring, yielding linear amino alcohols that serve as intermediates for further functionalization.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: NMR reveals distinct signals for the spiro carbon’s methyl groups (δ 1.2–1.4 ppm) and the ester carbonyl (δ 170–175 ppm in ) .
-
Mass Spectrometry: ESI-HRMS confirms the molecular ion peak at m/z 213.27 [M+H].
Table 2: Representative NMR Data (CDCl)
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Spiro C-CH | 1.25 (s, 6H) |
| Ester OCH | 3.68 (s, 3H) |
| Azacyclohexane CH | 2.15–2.45 (m, 4H) |
Future Directions
Recent advances in transition-metal-catalyzed C–H activation, such as palladium-mediated spirocyclizations , could streamline the synthesis of enantiopure variants. Computational studies to predict binding affinities for neurological targets are also warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume